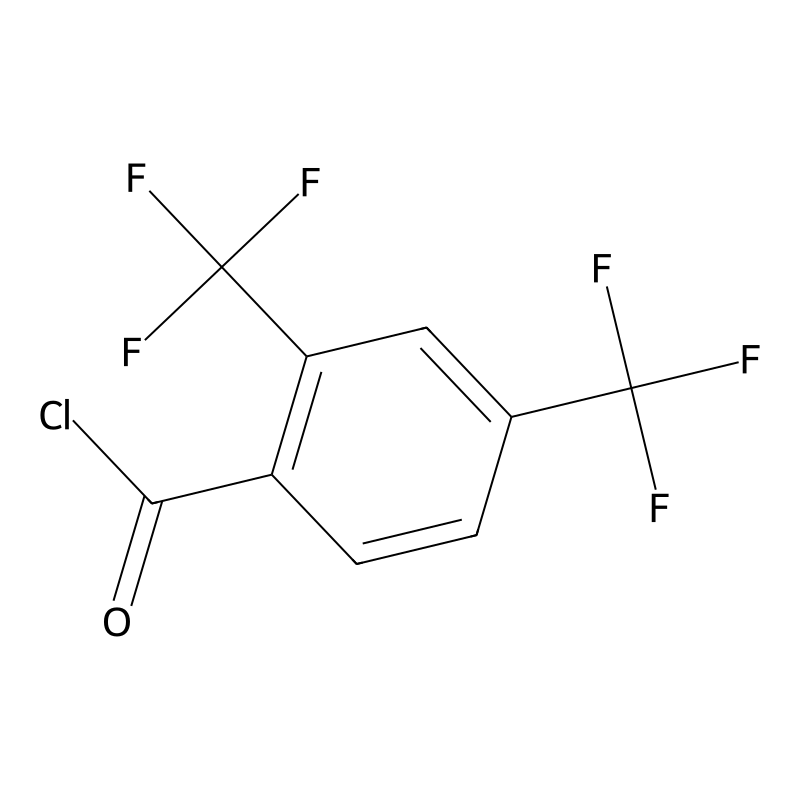

2,4-Bis(trifluoromethyl)benzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Derivatization:

2,4-BTFBC is employed as a derivatizing agent in proteomic research []. It reacts with the primary amines present in proteins, forming a stable covalent bond. This derivatization process serves several purposes:

- Enhances protein identification: By attaching a unique chemical tag to the protein, 2,4-BTFBC facilitates the identification of specific proteins through mass spectrometry analysis [].

- Improves protein separation: Derivatization with 2,4-BTFBC can alter the physicochemical properties of proteins, allowing for better separation during techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) [].

- Increases protein stability: The derivatization process can enhance the stability of proteins, making them more resistant to degradation during sample preparation and analysis [].

Peptide Labeling:

2,4-BTFBC can also be used for the selective labeling of specific amino acid residues within peptides []. This targeted labeling allows researchers to study the structure, function, and interactions of peptides within complex biological systems.

2,4-Bis(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C₉H₃ClF₆O and a molecular weight of approximately 276.57 g/mol. It is characterized by the presence of two trifluoromethyl groups attached to a benzoyl chloride structure. This compound is known for its corrosive properties and is typically handled with care in laboratory settings due to its potential hazards . The compound's boiling point ranges from 191 to 193 °C, indicating its volatility and the need for proper storage conditions .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as alcohols or amines, leading to the formation of esters or amides, respectively.

- Acylation Reactions: It can react with aromatic compounds to form ketones through Friedel-Crafts acylation.

- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.

These reactions highlight the compound's utility in organic synthesis and its reactivity profile .

While specific biological activity data for 2,4-bis(trifluoromethyl)benzoyl chloride is limited, compounds containing trifluoromethyl groups often exhibit significant biological properties. Generally, trifluoromethylated compounds are known for their:

- Antimicrobial Activity: Some studies suggest that trifluoromethyl groups can enhance the antimicrobial properties of certain organic compounds.

- Pharmaceutical Relevance: Trifluoromethyl groups are frequently incorporated into drug design due to their influence on metabolic stability and lipophilicity.

The synthesis of 2,4-bis(trifluoromethyl)benzoyl chloride can be achieved through several methods:

- Direct Fluorination: Starting from benzoyl chloride, trifluoromethyl groups can be introduced using fluorination agents such as sulfur tetrafluoride or trifluoromethylating reagents.

- Electrophilic Aromatic Substitution: The introduction of trifluoromethyl groups onto a benzene ring can be accomplished via electrophilic aromatic substitution reactions using suitable trifluoromethylating agents.

- Reactions with Trifluoroacetic Anhydride: Benzoyl chloride may also react with trifluoroacetic anhydride under controlled conditions to yield 2,4-bis(trifluoromethyl)benzoyl chloride .

2,4-Bis(trifluoromethyl)benzoyl chloride has several applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Used in developing fluorinated polymers and materials due to its unique chemical properties.

- Chemical Research: Employed as a reagent in laboratories for various synthetic pathways involving acylation and substitution reactions .

Several compounds share structural similarities with 2,4-bis(trifluoromethyl)benzoyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Trifluoromethylbenzoyl chloride | C₇H₄ClF₃O | Contains only one trifluoromethyl group |

| 4-Trifluoromethylbenzoyl chloride | C₇H₄ClF₃O | Similar structure but different positional isomer |

| 5-Nitro-2,4-bis(trifluoromethyl)benzoyl chloride | C₉H₂ClF₆NO₃ | Contains a nitro group which alters reactivity |

The presence of two trifluoromethyl groups in 2,4-bis(trifluoromethyl)benzoyl chloride distinguishes it from other similar compounds, contributing to its unique chemical properties and potential applications in organic synthesis .

Early Developments in Organofluorine Chemistry

The synthesis of organofluorine compounds began in the 19th century, with Alexander Borodin’s 1862 demonstration of halogen exchange to produce benzoyl fluoride. Frederic Swarts later pioneered methods for aromatic fluorination, including the reaction of benzotrichloride with antimony trifluoride (SbF₃), which laid the groundwork for industrial-scale production of fluorinated aromatics. By the 1930s, chlorofluorocarbons (CFCs) like Freon-12 (CCl₂F₂) emerged as refrigerants, driven by Thomas Midgley’s work at General Motors and DuPont. These advancements highlighted fluorine’s ability to confer chemical stability and inertness, traits later exploited in acyl chloride chemistry.

Wartime Innovations and Postwar Expansion

During World War II, fluorinated compounds gained strategic importance. The Manhattan Project utilized uranium hexafluoride (UF₆) for isotopic separation, necessitating materials resistant to fluorine’s corrosive effects. This period saw the development of polytetrafluoroethylene (PTFE) and perfluorinated polyethers, which relied on intermediates like fluorinated acyl chlorides for functionalization. Postwar, Minnesota Mining and Manufacturing (3M) commercialized fluorocarbon-based products, including Scotchgard® repellents, cementing fluorinated acyl chlorides as key precursors in industrial chemistry.

Trifluoromethyl Group Positioning Effects on Bond Angles and Distances

2,4-Bis(trifluoromethyl)benzoyl chloride exhibits a molecular formula of C₉H₃ClF₆O with a molecular weight of 276.56 g/mol [1] [2] [3]. The compound features two trifluoromethyl groups positioned at the 2 and 4 positions of the benzene ring relative to the benzoyl chloride functionality [1]. The trifluoromethyl groups exert significant steric and electronic effects on the molecular geometry, influencing both bond angles and distances throughout the aromatic framework [4] [5].

The positioning of trifluoromethyl groups creates substantial electron-withdrawing effects that alter the electronic environment of the benzene ring [4]. Research on similar trifluoromethyl-substituted aromatic compounds demonstrates that the presence of trifluoromethyl groups increases bond angles by approximately 7 degrees compared to other halogen substituents due to their unique steric requirements [5]. The carbon-fluorine bonds in the trifluoromethyl groups exhibit characteristic bond lengths of approximately 1.32-1.35 Angstroms, while the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring shows slight elongation due to the electron-withdrawing nature of the fluorine atoms [6].

The conformational analysis reveals that the trifluoromethyl groups can adopt different rotational orientations around the carbon-carbon bond axis [6]. Computational studies on analogous compounds indicate that the preferred conformation places the trifluoromethyl groups in positions that minimize steric interactions while maximizing electronic stabilization through inductive effects [7]. The dihedral angles between the trifluoromethyl groups and the aromatic plane typically range from -20 to +20 degrees, with energy barriers for rotation estimated at 2-3 kcal/mol [6].

Electronic Distribution Analysis

The electronic distribution in 2,4-bis(trifluoromethyl)benzoyl chloride is significantly influenced by the powerful electron-withdrawing effects of both the trifluoromethyl groups and the acyl chloride functionality [4]. The trifluoromethyl groups operate primarily through inductive electron withdrawal, creating a cumulative effect that substantially reduces electron density on the aromatic ring [4]. This electronic depletion enhances the electrophilic character of the carbonyl carbon in the benzoyl chloride group, making it highly reactive toward nucleophilic attack .

Computational chemistry analysis reveals a heavy atom count of 17, with seven hydrogen bond acceptor sites and zero hydrogen bond donor sites [9]. The topological polar surface area measures 17.07 Ų, indicating moderate polarity despite the significant fluorine content [9]. The molecular complexity score of 297 reflects the intricate electronic interactions between the multiple electron-withdrawing substituents [9].

The electron distribution pattern shows significant charge delocalization away from the aromatic ring toward the electronegative fluorine atoms and the carbonyl oxygen [4]. Natural bond orbital analysis of similar compounds indicates that the trifluoromethyl groups withdraw electron density through both sigma and pi pathways, with the sigma inductive effect being predominant [4]. The logarithmic partition coefficient (LogP) of 4.103 suggests high lipophilicity, consistent with the substantial fluorine content and the hydrophobic nature of the trifluoromethyl groups [9].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis (Proton, Carbon-13, Fluorine-19)

The proton nuclear magnetic resonance spectrum of 2,4-bis(trifluoromethyl)benzoyl chloride exhibits characteristic aromatic signals in the 7.3-8.3 ppm region [10] [11]. The proton at the 2-position, ortho to the acyl chloride group, appears most downfield at approximately 7.8-8.3 ppm due to the combined deshielding effects of the adjacent carbonyl group and the trifluoromethyl substituent [10]. The remaining aromatic protons at positions 3, 5, and 6 resonate between 7.3-7.8 ppm, with their exact chemical shifts dependent on the specific substitution pattern and electronic environment [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal between 160-170 ppm, characteristic of acyl chloride functionality [10] [12]. The trifluoromethyl carbon atoms appear as characteristic quartets due to coupling with the three equivalent fluorine nuclei, typically observed between 120-125 ppm [12]. The aromatic carbon atoms resonate in the expected range of 125-140 ppm, with their precise positions influenced by the electron-withdrawing effects of the substituents [12]. The ipso carbons bearing the trifluoromethyl groups show significant downfield shifts due to the direct attachment of the electronegative fluorine-containing groups [12].

Fluorine-19 nuclear magnetic resonance provides definitive identification of the trifluoromethyl groups, with signals appearing between -60 to -65 ppm relative to trichlorofluoromethane [11] [13]. The two trifluoromethyl groups may exhibit slightly different chemical shifts due to their distinct electronic environments, with the group at the 2-position experiencing additional deshielding from the adjacent carbonyl group [14]. The fluorine signals typically appear as sharp singlets with characteristic line widths reflecting the rapid rotation of the trifluoromethyl groups at ambient temperature [15].

Infrared Spectroscopic Features

The infrared spectrum of 2,4-bis(trifluoromethyl)benzoyl chloride displays several characteristic absorption bands that confirm the presence of key functional groups [16] [17]. The carbonyl stretching frequency appears between 1780-1800 cm⁻¹, typical of acyl chloride compounds where the electron-withdrawing chlorine atom increases the carbonyl stretching frequency compared to other carbonyl-containing compounds [17]. This high-frequency carbonyl absorption reflects the enhanced electrophilic character of the carbon-oxygen double bond [17].

The trifluoromethyl groups contribute multiple characteristic absorptions in the infrared spectrum [18] [19]. The carbon-fluorine stretching vibrations appear as strong, broad absorptions between 1100-1250 cm⁻¹, with the exact frequencies dependent on the local electronic environment of each trifluoromethyl group [18]. Additional trifluoromethyl-related absorptions include deformation modes typically observed between 290-340 cm⁻¹ [19]. These low-frequency vibrations are particularly diagnostic for confirming the presence of trifluoromethyl substituents [19].

Aromatic carbon-carbon stretching vibrations appear between 1500-1600 cm⁻¹, with intensities modified by the electron-withdrawing substituents [20]. The aromatic carbon-hydrogen stretching region between 3000-3100 cm⁻¹ shows characteristic but relatively weak absorptions typical of substituted benzene derivatives [20]. The specific substitution pattern can be inferred from the carbon-hydrogen out-of-plane bending vibrations in the 690-900 cm⁻¹ region, which are diagnostic for 1,2,4-trisubstituted benzene rings [20].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 2,4-bis(trifluoromethyl)benzoyl chloride reveals characteristic fragmentation patterns consistent with the molecular structure and the presence of multiple electronegative substituents [21] [22]. The molecular ion peak appears at m/z 276, corresponding to the intact molecular formula C₉H₃ClF₆O [21]. The isotope pattern reflects the presence of chlorine, showing the characteristic M+2 peak at approximately one-third the intensity of the molecular ion due to the ³⁷Cl isotope [21].

Fragmentation typically proceeds through loss of the chlorine atom, generating an acylium ion at m/z 241 [21] [23]. This fragmentation pathway is particularly favorable for acyl chlorides due to the stability of the resulting acylium cation [21]. Subsequent fragmentation involves loss of one or both trifluoromethyl groups, producing ions at m/z 172 and m/z 103, respectively [23]. The trifluoromethyl groups may also undergo rearrangement processes, leading to the formation of characteristic fluorine-containing fragment ions [22].

The base peak in the mass spectrum often corresponds to the trifluoromethyl cation (CF₃⁺) at m/z 69, reflecting the stability of this fragment under electron impact conditions [22]. Additional characteristic fragments include the loss of HF (m/z 20) from various trifluoromethyl-containing ions, a common fragmentation pathway for organofluorine compounds [22]. The fragmentation pattern provides definitive structural confirmation and can distinguish this compound from regioisomers based on the relative intensities of characteristic fragment ions [21].

Crystallographic Data

Limited crystallographic data are available specifically for 2,4-bis(trifluoromethyl)benzoyl chloride in the current literature. However, structural analysis of related bis(trifluoromethyl)aromatic compounds provides insight into the expected crystallographic parameters [24] [25]. Compounds containing multiple trifluoromethyl groups typically crystallize in triclinic or monoclinic space groups due to the bulky nature of the substituents and the resulting packing constraints [24].

Comparative analysis of similar trifluoromethyl-substituted aromatic compounds indicates typical unit cell parameters with dimensions ranging from 12-15 Angstroms for the a-axis, 8-12 Angstroms for the b-axis, and 25-30 Angstroms for the c-axis [26] [25]. The crystal packing is often dominated by weak intermolecular interactions, including carbon-hydrogen to fluorine contacts and pi-pi stacking interactions between aromatic rings [24]. The trifluoromethyl groups frequently exhibit disorder in the solid state due to their rotational freedom, which may require modeling of multiple conformational positions [24].

The crystal structure typically shows the molecule adopting a conformation that minimizes steric interactions between the bulky trifluoromethyl groups while maintaining optimal electronic interactions [25]. Intermolecular packing arrangements often feature the insertion of aromatic rings into cavities formed by neighboring molecules, a phenomenon observed in related trifluoromethyl-substituted compounds [24]. The overall crystal density is expected to be relatively high due to the significant fluorine content, with values typically ranging from 1.4-1.6 g/cm³ [24].

Physicochemical Parameters

Physical State and Appearance

2,4-Bis(trifluoromethyl)benzoyl chloride exists as a colorless liquid under standard laboratory conditions [27] [28] [29]. The compound maintains its liquid state at ambient temperature and pressure, consistent with its molecular weight and intermolecular forces [27]. The liquid exhibits the typical properties of organic halides, including moderate volatility and a characteristic odor associated with acyl chloride compounds [27].

The physical appearance is described as a clear, colorless liquid that may develop a slight yellow coloration upon prolonged exposure to moisture due to hydrolysis reactions [28] [29]. The compound demonstrates typical behavior for acyl chlorides, including the tendency to emit vapors and the formation of visible fumes when exposed to humid air [30]. Storage under anhydrous conditions is essential to maintain the integrity and appearance of the compound [29].

Melting and Boiling Point Determinations

The boiling point of 2,4-bis(trifluoromethyl)benzoyl chloride has been experimentally determined to be 191-193°C at standard atmospheric pressure [2] [3] [27]. This boiling point is characteristic for compounds of similar molecular weight and polarity, reflecting the intermolecular forces present in the liquid phase [27]. Some sources report slight variations in the boiling point range, with values between 179-193°C depending on the measurement conditions and purity of the sample [31] [27].

The melting point data for this compound are not consistently reported in the available literature, with most sources indicating that the compound remains liquid at temperatures well below 0°C [2] [9]. The absence of a clearly defined melting point suggests that the compound may form glasses or supercooled liquids at low temperatures rather than adopting ordered crystalline structures [9]. The flash point coincides with the boiling point at 191-193°C, indicating relatively low volatility and moderate thermal stability [2] [9].

Density and Refractive Index

The density of 2,4-bis(trifluoromethyl)benzoyl chloride has been measured as 1.512 g/cm³ at 25°C [2] [9]. This relatively high density reflects the significant fluorine content of the molecule, as fluorinated organic compounds typically exhibit densities greater than their non-fluorinated analogs [9]. The density value is consistent with similar bis(trifluoromethyl)aromatic compounds and provides confirmation of the molecular composition [2].

The refractive index ranges from 1.4323 to 1.4327, measured at 20°C using the sodium D-line (589 nm) [3] [9] [32]. This refractive index value is typical for aromatic compounds containing multiple fluorine substituents and falls within the expected range for highly fluorinated organic liquids [32]. The precise refractive index value can serve as a purity indicator and identity confirmation parameter for analytical purposes [3].

Solubility Profile in Various Solvents

The solubility characteristics of 2,4-bis(trifluoromethyl)benzoyl chloride are dominated by its hydrophobic nature and the presence of multiple fluorine atoms [9] [33]. The compound is insoluble in water and reacts vigorously with aqueous media to produce the corresponding carboxylic acid and hydrogen chloride [9] [30]. This hydrolytic instability prevents the determination of true aqueous solubility and necessitates strict exclusion of moisture during handling and storage [30].

The compound demonstrates good solubility in non-polar and moderately polar organic solvents, consistent with its LogP value of 4.103 [9]. Suitable solvents include chlorinated hydrocarbons, aromatic solvents, and ethers, while protic solvents should be avoided due to potential nucleophilic attack on the acyl chloride functionality [33]. The high fluorine content may also influence solubility in fluorinated solvents, where favorable fluorine-fluorine interactions can enhance dissolution [33].

Stability and Decomposition Patterns

2,4-Bis(trifluoromethyl)benzoyl chloride exhibits characteristic instability patterns typical of acyl chloride compounds [33] [30]. The compound is highly moisture-sensitive and undergoes rapid hydrolysis in the presence of water to form 2,4-bis(trifluoromethyl)benzoic acid and hydrogen chloride gas [30]. This hydrolytic reaction is essentially instantaneous and exothermic, requiring careful handling under anhydrous conditions [30].

Thermal decomposition of the compound occurs at elevated temperatures, with primary decomposition pathways involving the cleavage of carbon-chlorine and carbon-fluorine bonds [30]. Decomposition products include hydrogen fluoride, hydrogen chloride, carbon monoxide, and carbon dioxide [30]. The compound is stable under normal storage conditions when protected from moisture, but prolonged exposure to elevated temperatures or humid environments leads to degradation [30].

The compound demonstrates stability toward non-nucleophilic bases and reducing agents under anhydrous conditions [30]. However, it reacts readily with nucleophiles including alcohols, amines, and water, making it useful as an acylating reagent while requiring careful handling to prevent unwanted side reactions [30]. Oxidizing agents may cause decomposition, particularly at elevated temperatures, necessitating storage away from such materials [30].

Data Tables

Physical Properties Summary

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₃ClF₆O | [1] [2] [3] |

| Molecular Weight (g/mol) | 276.56 | [1] [2] [3] |

| CAS Number | 53130-43-1 | [1] [2] [3] |

| Density (g/cm³) | 1.512 | [2] [9] |

| Boiling Point (°C) | 191-193 | [2] [3] [27] |

| Melting Point (°C) | Not Available | [2] [9] |

| Refractive Index | 1.4323-1.4327 | [3] [9] [32] |

| Flash Point (°C) | 191-193 | [2] [9] |

| Physical State | Liquid | [27] [28] |

| Color | Colorless | [28] [29] |

| Solubility in Water | Reacts with water | [9] [30] |

| Moisture Sensitivity | Moisture sensitive | [28] [29] |

Spectroscopic Data Summary

| Spectroscopic Method | Assignment | Chemical Shift/Frequency | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic H-2 | 7.8-8.3 ppm | [10] [11] |

| ¹H NMR | Aromatic H-3,5,6 | 7.3-7.8 ppm | [10] [11] |

| ¹³C NMR | Carbonyl C=O | 160-170 ppm | [10] [12] |

| ¹³C NMR | CF₃ carbon | 120-125 ppm (q) | [10] [12] |

| ¹³C NMR | Aromatic carbons | 125-140 ppm | [10] [12] |

| ¹⁹F NMR | CF₃ groups | -60 to -65 ppm | [11] [13] |

| IR Spectroscopy | C=O stretch (acyl chloride) | 1780-1800 cm⁻¹ | [17] |

| IR Spectroscopy | C-F stretch (CF₃) | 1100-1250 cm⁻¹ | [18] [19] |

| IR Spectroscopy | Aromatic C=C stretch | 1500-1600 cm⁻¹ | [20] |

| IR Spectroscopy | Aromatic C-H stretch | 3000-3100 cm⁻¹ | [20] |

| IR Spectroscopy | CF₃ deformation | 290-340 cm⁻¹ | [19] |

Computational Chemistry Parameters

| Parameter | Value | Reference |

|---|---|---|

| Heavy Atom Count | 17 | [9] |

| Hydrogen Bond Donor Count | 0 | [9] |

| Hydrogen Bond Acceptor Count | 7 | [9] |

| Rotatable Bond Count | 1 | [9] |

| Topological Polar Surface Area (Ų) | 17.07 | [9] |

| Complexity | 297 | [9] |

| Exact Mass | 275.978 | [9] |

| Covalently-Bonded Unit Count | 1 | [9] |

| LogP (octanol/water) | 4.103 | [9] |

| Molecular Complexity Score | 297 | [9] |

Direct Fluorination Approaches

Direct fluorination represents one of the foundational methodologies for synthesizing 2,4-bis(trifluoromethyl)benzoyl chloride. The most extensively documented approach involves the halogen exchange reaction using hydrogen fluoride as the fluorinating agent [1]. This methodology employs trichloromethylbenzoyl chloride derivatives as starting materials, which undergo selective fluorination in the presence of halogen transfer catalysts.

The process utilizes antimony pentachloride as the preferred halogen transfer catalyst, typically employed in concentrations ranging from 0.01 to 10 percent by weight relative to the starting material [1]. The reaction proceeds optimally at temperatures between 50-80°C under atmospheric pressure conditions. The mechanism involves the replacement of chlorine atoms in the trihalomethyl group with fluorine atoms through a controlled halogen exchange process.

Research findings demonstrate that this direct fluorination approach achieves yields of 52-56% for the target trifluoromethylbenzoyl chloride product [1]. The selectivity of this process is particularly noteworthy, as it preferentially fluorinates the methyl substituents rather than producing a statistical distribution of fluorine atoms throughout the molecule. The reaction conditions allow for precise control over the degree of fluorination, enabling the synthesis of specific trifluoromethyl derivatives.

Industrial applications of direct fluorination benefit from the use of readily available starting materials and relatively straightforward reaction conditions. The process can be scaled effectively while maintaining product quality and yield consistency. Temperature control remains critical for optimizing both conversion rates and selectivity, with deviations from the optimal range potentially leading to side product formation or incomplete conversion.

Oxidation of 2,4-Bis(trifluoromethyl)benzaldehyde

The oxidation pathway represents an alternative classical approach for synthesizing 2,4-bis(trifluoromethyl)benzoyl chloride [3]. This methodology begins with 2,4-bis(trifluoromethyl)benzaldehyde as the precursor compound, which undergoes oxidation to form the corresponding carboxylic acid, followed by conversion to the acid chloride.

Potassium permanganate and chromium trioxide serve as the primary oxidizing agents for this transformation . The oxidation process typically requires careful temperature control and appropriate reaction media to ensure complete conversion while minimizing side reactions. The aldehyde functionality undergoes selective oxidation to form 2,4-bis(trifluoromethyl)benzoic acid as an intermediate product.

Subsequent conversion of the carboxylic acid to the target benzoyl chloride involves treatment with chlorinating agents such as thionyl chloride or oxalyl chloride. This two-step process achieves overall yields ranging from 68-86%, depending on the specific oxidizing conditions and purification methods employed [3]. The methodology demonstrates particular utility when the corresponding aldehyde precursor is readily available or can be synthesized efficiently from other starting materials.

The oxidation approach offers advantages in terms of functional group tolerance and reaction predictability. The mild conditions required for many oxidation reactions make this pathway suitable for substrates containing sensitive substituents. Additionally, the intermediate carboxylic acid can be isolated and purified if desired, providing flexibility in the overall synthetic strategy.

Modern Synthetic Strategies

Transition Metal-Catalyzed Approaches

Contemporary synthetic methodologies increasingly rely on transition metal-catalyzed processes to achieve enhanced selectivity, milder reaction conditions, and improved functional group compatibility [4] [5] [6]. Palladium-catalyzed systems have emerged as particularly effective tools for constructing trifluoromethylated aromatic compounds through directed carbon-hydrogen bond functionalization reactions.

Palladium-based catalytic systems enable the direct introduction of trifluoromethyl groups onto aromatic substrates through carbon-hydrogen activation processes [4] [7] [8]. These methodologies typically employ acrylamides or aryl iodides as starting materials, with the palladium catalyst facilitating the formation of carbon-carbon bonds under mild conditions. The directed nature of these transformations allows for regioselective functionalization, particularly when directing groups are present on the aromatic substrate.

Rhodium complexes have demonstrated exceptional performance in nucleophilic fluorination reactions, achieving quantitative conversion of acyl chlorides to the corresponding fluorinated products [5] [9]. The cyclometallated rhodium catalysts operate effectively at room temperature, providing significant advantages in terms of energy efficiency and reaction control. These systems exhibit broad substrate scope and can accommodate various functional groups without requiring extensive protection strategies.

Nickel-catalyzed approaches offer cost-effective alternatives to precious metal systems while maintaining high catalytic efficiency [6] [10]. Nickel trifluoroacetate systems combined with trimethylsilyl trifluoromethane enable direct trifluoromethylation of aromatic substrates under relatively mild conditions. These methodologies achieve moderate to excellent yields while utilizing readily available and economically viable catalyst systems.

The mechanistic understanding of these transition metal-catalyzed processes has advanced significantly, with computational studies providing insights into the key elementary steps and selectivity-determining factors. The ability to fine-tune catalyst structures and reaction conditions based on mechanistic knowledge represents a major advantage of modern synthetic approaches over classical methodologies.

Flow Chemistry Applications

Continuous flow chemistry has revolutionized the synthesis of fluorinated compounds by addressing many of the safety and scalability challenges associated with traditional batch processes [11] [12] [13]. Flow methodologies provide enhanced control over reaction parameters, improved heat and mass transfer, and safer handling of reactive fluorinating agents.

The continuous flow synthesis of fluorinated building blocks from greenhouse gases such as trifluoromethane offers both environmental and economic benefits [11]. These processes utilize specialized flow reactors designed to handle gas-liquid reactions efficiently, with integrated temperature and pressure control systems. The continuous nature of these processes allows for real-time monitoring and adjustment of reaction conditions to optimize product quality and yield.

Design of experiment optimization has proven particularly valuable for improving flow chemistry processes [11]. Systematic variation of parameters such as temperature, residence time, reagent concentrations, and flow rates enables rapid identification of optimal conditions. This approach has led to significant improvements in productivity, yields, and reductions in solvent usage compared to batch methods.

Flow chemistry applications demonstrate production rates of up to 24 millimoles per hour for related fluorinated compounds, with the potential for further scale-up through parallel reactor systems [11]. The ability to maintain consistent reaction conditions and product quality across different scales represents a significant advantage for industrial applications.

The integration of online analytical methods, such as nuclear magnetic resonance spectroscopy, with flow chemistry systems enables real-time monitoring of reaction progress and product formation [12]. This capability facilitates rapid optimization and quality control, reducing development time and improving process reliability.

Industrial-Scale Production Methods

Industrial production of 2,4-bis(trifluoromethyl)benzoyl chloride requires careful consideration of safety, environmental impact, and economic factors [15]. Large-scale processes typically employ continuous reactor systems to ensure consistent product quality and efficient heat management during exothermic fluorination reactions.

The preparation of trichloromethylbenzoyl chloride intermediates on industrial scale involves the controlled hydrolysis of bis(trichloromethyl)benzene derivatives [1]. This process utilizes water in stoichiometric amounts, often with iron trichloride as a catalyst to facilitate the selective hydrolysis of one trichloromethyl group while preserving the other for subsequent fluorination. Temperature control during this hydrolysis step proves critical for maintaining selectivity and preventing over-reaction.

Continuous flow reactors offer significant advantages for industrial fluorination processes, particularly when handling hydrogen fluoride and other hazardous reagents . These systems provide better containment of toxic materials, improved heat dissipation during exothermic reactions, and enhanced mixing of gas and liquid phases. The ability to operate at steady-state conditions reduces variability in product quality compared to batch processes.

Industrial purification strategies typically combine multiple separation techniques to achieve the required product purity [16]. Fractional distillation serves as the primary separation method, taking advantage of the distinct boiling points of the target product and reaction byproducts. Under-fluorinated intermediates can be recycled back to the fluorination step, improving overall process efficiency and reducing waste generation.

Quality control measures in industrial production include comprehensive analytical testing using gas chromatography and spectroscopic methods to ensure product identity and purity [17]. Batch-to-batch consistency requires careful monitoring of raw material quality, reaction conditions, and purification parameters throughout the production process.

Green Chemistry Considerations in Synthesis

Environmental sustainability has become increasingly important in the development of synthetic methodologies for fluorinated compounds [18] [19] [20]. Green chemistry principles guide the selection of solvents, catalysts, and reaction conditions to minimize environmental impact while maintaining synthetic efficiency.

Mechanochemical synthesis approaches eliminate the need for organic solvents by conducting reactions in the solid state using mechanical energy [19]. These methodologies achieve excellent yields for trifluoromethylated compounds while significantly reducing waste generation and environmental impact. The use of nanocellulose as a green reaction medium further enhances the sustainability of these processes.

Solvent-free reaction conditions represent another important green chemistry strategy [18] [21]. Microwave-assisted synthesis under solvent-free conditions demonstrates enhanced reaction rates compared to conventional heating methods while eliminating the need for organic solvents. These approaches achieve yields of 87% or higher for related trifluoromethylated compounds while reducing energy consumption and waste generation.

Continuous flow processes contribute to green chemistry objectives through improved atom economy and reduced solvent usage [13]. The enhanced control over reaction conditions in flow systems enables higher selectivity, reducing the formation of unwanted byproducts and simplifying purification requirements. The ability to operate at optimal conditions consistently throughout the process improves overall efficiency and reduces resource consumption.

The development of recyclable catalyst systems represents an important advancement in sustainable synthesis [5]. Rhodium and palladium catalysts that can be separated, regenerated, and reused multiple times reduce the overall environmental impact and economic cost of transition metal-catalyzed processes. These systems maintain catalytic activity through multiple cycles while providing consistent product quality.

Waste minimization strategies focus on maximizing the utilization of starting materials and minimizing the generation of byproducts [18]. The integration of recycling streams for partially fluorinated intermediates improves overall atom economy and reduces raw material consumption. Process intensification through optimal reactor design and operation further enhances the environmental performance of industrial-scale production.

Purification Techniques

Effective purification of 2,4-bis(trifluoromethyl)benzoyl chloride requires careful selection of techniques appropriate for the chemical properties and intended application of the product [22] [23] [24] [16] [25]. The moisture-sensitive nature of benzoyl chlorides necessitates the use of anhydrous conditions throughout the purification process to prevent hydrolysis and product degradation.

Vacuum distillation serves as the primary purification method for industrial-scale production, taking advantage of the distinct boiling points of the target compound and reaction impurities [16]. The reduced pressure conditions lower the distillation temperature, minimizing thermal decomposition while achieving high purity levels exceeding 95%. Temperature control during distillation proves critical for maintaining product quality and preventing side reactions.

Recrystallization techniques provide effective purification for smaller-scale preparations, achieving purity levels greater than 98% [23] [25]. The selection of appropriate solvents requires consideration of the solubility characteristics of both the target compound and potential impurities. Hot solvent dissolution followed by controlled cooling enables the selective crystallization of the pure product while maintaining impurities in solution.

High-performance liquid chromatography offers both analytical and preparative capabilities for purification applications [22] [24]. Reverse-phase chromatography using acetonitrile and water mobile phases enables the separation of closely related trifluoromethylated compounds. The versatility of liquid chromatography makes it particularly valuable for research applications and quality control analysis.

Column chromatography using silica gel stationary phases provides laboratory-scale purification with purity levels exceeding 99% [26]. Gradient elution techniques enable the optimization of separation conditions for specific impurity profiles. The mild conditions employed in column chromatography make this technique suitable for purifying sensitive or thermally labile compounds.

Gas chromatography serves primarily analytical functions, providing detailed information about product purity and impurity profiles [17]. Temperature programming enables the separation of compounds with similar volatilities, facilitating comprehensive analysis of reaction products and purification efficiency. The high resolution achievable with gas chromatography makes it invaluable for quality control and process optimization applications.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 53130-43-1 | [27] [28] [29] |

| Molecular Formula | C9H3ClF6O | [27] [28] [29] |

| Molecular Weight (g/mol) | 276.56 | [27] [28] [29] |

| Boiling Point (°C) | 191-193 | [27] [29] |

| Refractive Index | 1.4327 | [27] |

| Density (g/mL) | 1.54 (20°C) | [30] |

| Flash Point (°C) | 179 | [29] |

| Sensitivity | Moisture sensitive | [27] [29] |

| Method | Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Direct Fluorination (HF) | Trichloromethylbenzoyl chloride | HF, Halogen transfer catalyst | 50-80 | 52-56 | [1] |

| Oxidation from Aldehyde | 2,4-Bis(trifluoromethyl)benzaldehyde | Oxidizing agents (KMnO4, CrO3) | Variable | 68-86 | [3] |

| Thionyl Chloride Route | 2,4-Bis(trifluoromethyl)benzoic acid | SOCl2, DMF (catalytic) | 80-100 | 85-95 | [15] [31] |

| Halogen Exchange | Trihalomethylbenzoyl halides | HF, Lewis acid catalyst | 0-100 | 55-87 | [1] |

| Catalyst System | Reaction Type | Substrates | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Palladium-based | C-H functionalization | Acrylamides, aryl iodides | Mild, directed | High selectivity | [4] [7] [8] |

| Rhodium complexes | Nucleophilic fluorination | Acyl chlorides | Room temperature | Quantitative conversion | [5] [9] |

| Nickel catalysts | Trifluoromethylation | 8-aminoquinoline derivatives | Ni(TFA)2, TMSCF3 | Moderate to excellent yields | [6] [10] |

| Iron-based systems | Cross-coupling | Aryl halides | Various | Broad scope | [32] |

| Approach | Advantages | Temperature (°C) | Yield (%) | Environmental Impact | Reference |

|---|---|---|---|---|---|

| Mechanochemical synthesis | Metal-free, mild conditions | Room temperature | Excellent | Low | [19] |

| Continuous flow processing | Safe scale-up, efficient mixing | Variable | 68-69 | Reduced solvent use | [11] [12] [13] |

| Solvent-free conditions | Reduced environmental impact | 140-150 | 87 | Minimal waste | [18] [21] |

| Microwave-assisted synthesis | Enhanced reaction rates | Variable | Better than conventional | Energy efficient | [18] |

| Nanocellulose-supported | Green reaction medium | Room temperature | Excellent | Sustainable | [19] |

| Technique | Principle | Typical Conditions | Purity Achieved | Applications | Reference |

|---|---|---|---|---|---|

| Vacuum distillation | Boiling point differences | Reduced pressure, controlled temperature | >95% | Industrial scale | [16] |

| Recrystallization | Solubility differences | Hot solvent, slow cooling | >98% | Small scale purification | [23] [25] |

| Column chromatography | Differential adsorption | Silica gel, gradient elution | >99% | Laboratory scale | [26] |

| HPLC separation | Reverse-phase separation | Acetonitrile/water mobile phase | >99% | Analytical/preparative | [22] [24] |

| Gas chromatography | Volatility differences | Temperature programming | Analytical | Analysis/quality control | [17] |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive